2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5

Catalog No.
S15751062
CAS No.
M.F
C8H7ClO3
M. Wt
191.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5

Product Name

2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5

IUPAC Name

2-chloro-2,2-dideuterio-1-(2,3,6-trideuterio-4,5-dihydroxyphenyl)ethanone

Molecular Formula

C8H7ClO3

Molecular Weight

191.62 g/mol

InChI

InChI=1S/C8H7ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2/i1D,2D,3D,4D2

InChI Key

LWTJEJCZJFZKEL-QUWGTZMWSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])Cl)[2H])O)O)[2H]

2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 is a deuterated derivative of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone, which is a chemical compound with the molecular formula C8H7ClO3C_8H_7ClO_3 and a molecular weight of approximately 186.59 g/mol. The deuterated version, with the formula C8H2D5ClO3C_8H_2D_5ClO_3 and a molecular weight of 191.62 g/mol, is utilized primarily in research settings for studies involving isotopic labeling. This compound features a chloro group attached to an ethanone structure that is further substituted with a dihydroxyphenyl group, which contributes to its biological activity and potential applications in medicinal chemistry .

  • Oxidation: This compound can be oxidized to form corresponding quinones, which may exhibit different biological activities.
  • Reduction: The ketone functionality can be reduced to an alcohol, yielding 2-chloro-1-(3,4-dihydroxyphenyl)ethanol.
  • Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

The biological activity of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 is significant due to its structural similarity to various phenolic compounds known for their antioxidant properties. It has been studied for potential applications in cancer research and as an anti-inflammatory agent. The presence of hydroxyl groups enhances its reactivity and interaction with biological systems .

The synthesis of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 can be achieved through several methods:

  • Starting Material: Begin with 3,4-dihydroxyacetophenone.
  • Chlorination: Treat the starting material with thionyl chloride or phosphorus pentachloride to introduce the chloro group at the appropriate position.
  • Deuteration: Use deuterated reagents during the synthesis to incorporate deuterium at specific positions on the aromatic ring or at the ethanone moiety .

This compound has several applications:

  • Research Tool: It serves as a stable isotope-labeled compound for metabolic studies and tracking pathways in biological systems.
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against various diseases.
  • Analytical Chemistry: Used as a reference standard in chromatography and mass spectrometry .

Studies involving 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 have focused on its interactions with enzymes and receptors. It has shown potential in inhibiting certain enzyme activities related to oxidative stress and inflammation. Interaction studies often utilize techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy to elucidate binding affinities and mechanisms of action .

Several compounds share structural features with 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexNotable Features
4-Chloro-1-(4-hydroxyphenyl)butan-1-one7150-55-20.86Exhibits similar aromatic properties but differs in side chain length.
1-(3-Hydroxy-5-methylphenyl)ethanone43113-93-50.81Contains a methyl group which alters its biological activity profile.
1-(3,4-Dihydroxyphenyl)pentan-1-one2525-01-10.80Longer aliphatic chain may influence solubility and interaction dynamics.
1-(3,5-Dihydroxyphenyl)ethanone51863-60-60.79Variation in hydroxyl positioning affects reactivity and potential applications.
1-(3-Hydroxyphenyl)propan-1-one13103-80-50.79Structural differences lead to distinct pharmacological profiles.

The unique combination of chlorine substitution and the specific arrangement of hydroxyl groups in 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 contributes to its distinctive properties compared to these similar compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

191.0397555 g/mol

Monoisotopic Mass

191.0397555 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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